

Application Note: Structural Elucidation of 8-Epixanthatin using NMR and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epixanthatin, a xanthanolide sesquiterpene lactone, is a natural product found in plants of the Xanthium genus, such as Xanthium sibiricum[1][2]. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest in drug discovery and development[2][3]. The precise structural characterization of these complex molecules is a critical step in understanding their structure-activity relationships and potential therapeutic applications. This application note provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural elucidation of **8-epixanthatin**.

The combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, alongside high-resolution mass spectrometry (HRMS), provides an unambiguous determination of the molecular formula, connectivity, and stereochemistry of **8-epixanthatin**. This note will detail the experimental protocols and present the spectral data in a clear, tabulated format to serve as a practical guide for researchers in the field of natural product chemistry and drug development.

Molecular Structure of 8-Epixanthatin



8-Epixanthatin possesses the molecular formula C₁₅H₁₈O₃, as determined by high-resolution mass spectrometry[4]. The structure features a characteristic xanthanolide skeleton.

Quantitative Data Summary

The structural elucidation of **8-epixanthatin** is based on the comprehensive analysis of its NMR and mass spectrometry data. The following tables summarize the key quantitative findings.

Table 1: Mass Spectrometry Data for 8-Epixanthatin

Parameter	Observed Value	Reference Value
Molecular Formula	C15H18O3	C15H18O3[4]
Exact Mass	246.1256 m/z	246.1256 m/z[4]
Molecular Weight	246.30 g/mol	246.30 g/mol [4]

Table 2: ¹H NMR Spectral Data for 8-Epixanthatin (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.85	m	
2α	2.40	m	_
2β	2.25	m	_
4	6.10	d	15.5
5	6.85	dd	15.5, 8.5
6	3.25	m	
7	2.60	m	_
8	4.20	t	9.0
9α	1.80	m	
9β	1.55	m	_
13a	6.25	d	3.0
13b	5.60	d	2.5
14	2.30	s	
15	1.15	d	7.0

Data sourced from Chen et al., 2013, PLOS ONE (Supporting Information)

Table 3: ¹³C NMR Spectral Data for 8-Epixanthatin (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	45.1
2	30.2
3	198.5
4	130.8
5	145.2
6	48.5
7	82.3
8	40.1
9	35.5
10	140.1
11	139.5
12	170.1
13	121.5
14	27.8
15	16.5

Data sourced from Chen et al., 2013, PLOS ONE (Supporting Information)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

8-Epixanthatin is typically isolated from the aerial parts of Xanthium sibiricum through a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC)[1][2]. For NMR analysis, approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃)



containing 0.03% tetramethylsilane (TMS) as an internal standard. For HRMS analysis, the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 μ g/mL.

NMR Spectroscopy

Instrumentation: NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer equipped with a cryoprobe.

1D NMR Experiments:

- ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
- 13C NMR: The carbon NMR spectrum is recorded to identify the number of unique carbon atoms and their chemical environments.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): This experiment is used to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

Mass Spectrometry

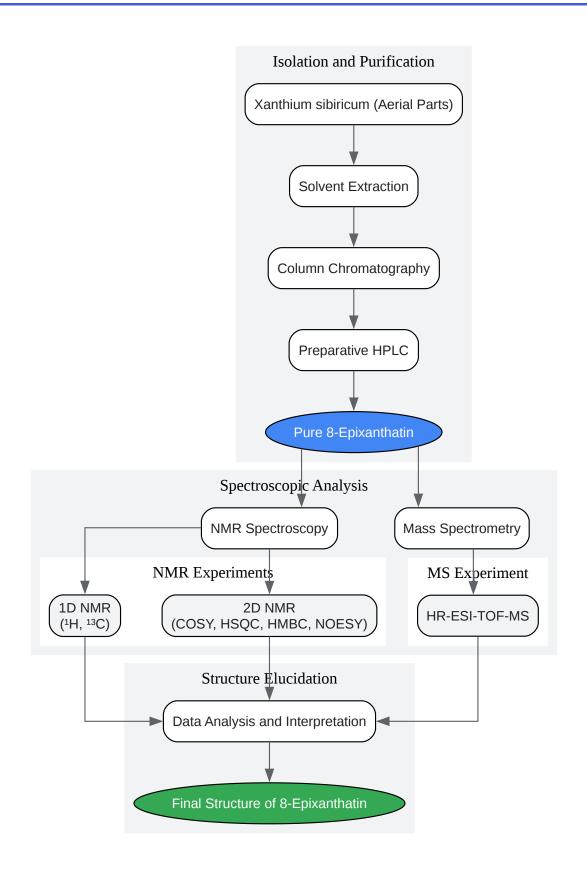
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.



Procedure: The sample solution is infused into the ESI source. The analysis is performed in positive ion mode. The instrument is calibrated using a standard calibrant to ensure high mass accuracy. The data is acquired over a mass range of m/z 100-1000. The elemental composition of the molecular ion is determined using the instrument's software by comparing the measured accurate mass with theoretical values.

Visualizations Experimental Workflow for Structural Elucidation



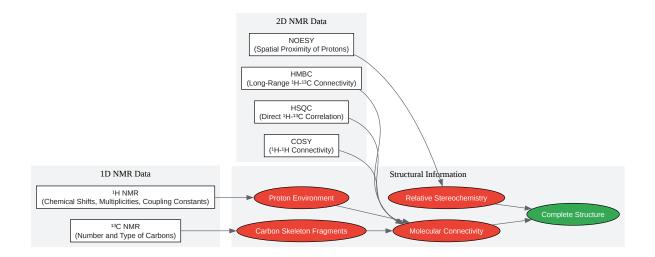


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Caption: Workflow for the isolation and structural elucidation of **8-Epixanthatin**.



Logical Relationship of NMR Data for Structure Determination



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